2-Amino-2-(1-phenylcyclopropyl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(1-phenylcyclopropyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-9(10(13)14)11(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNSGXGTCQWVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
-
Temperature : Reactions are typically conducted at 15–20°C to prevent undesired side reactions.
-
Catalysts : Lewis acids like aluminum chloride (AlCl₃) enhance electrophilic activation, critical for ring closure.
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Solvents : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) improve solubility of intermediates.
Introduction of the Amino Group
The amino group at the C2 position is introduced via nucleophilic substitution or reductive amination . A patented route describes reacting a hydroxymethyl intermediate with methanesulfonyl chloride to form a mesylate, which is displaced by phthalimide-protected ammonia. Subsequent hydrazinolysis liberates the primary amine.
Example Protocol :
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Treat (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide with methanesulfonyl chloride in toluene and triethylamine.
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Substitute the mesylate with potassium phthalimide in DMSO.
This method achieves >95% enantiomeric excess (ee) when chiral resolving agents like (R)-2-acetyl mandelic acid are employed.
Carboxylic Acid Formation via Hydrolysis
The acetic acid moiety is installed through nitrile hydrolysis or oxidation of alcohol intermediates . For instance, the cyano group in early-stage intermediates is hydrolyzed under acidic (HCl) or basic (NaOH) conditions. Patent data indicate that hydrolysis in DMSO with aqueous NaOH at 80°C for 12 hours affords the carboxylic acid in 85% yield.
Critical Considerations :
-
pH Control : Excess base can lead to decarboxylation.
-
Temperature : Elevated temperatures accelerate hydrolysis but risk racemization.
Optimization of Reaction Conditions
Solvent Selection
Catalytic Systems
Analytical Characterization and Quality Control
Purity Assessment :
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Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).
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PXRD : Confirms crystalline form integrity (e.g., Form-M in patent WO2014203277A2).
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-phenylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(1-phenylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-phenylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl-Substituted Analogs
Key Differences :
Phenyl-Substituted Analogs (Varying Aromatic Groups)
Key Differences :
Heterocyclic Analogs
Key Differences :
- The furan ring’s oxygen enables hydrogen bonding and dipole interactions, unlike the phenyl group. This may increase solubility but reduce stability under acidic conditions.
Halogen-Substituted Analogs (Dichlorobenzyl Derivatives)
Key Differences :
Polar-Substituted Analogs (Hydroxyl Groups)
Key Differences :
- Hydroxyl groups increase polarity and aqueous solubility, contrasting with the lipophilic phenylcyclopropyl group. This may limit blood-brain barrier penetration but improve topical bioavailability.
Alicyclic Ring Analogs (Cyclohexyl vs. Cyclopropyl)
Key Differences :
- The amide moiety introduces additional H-bonding capacity.
Biological Activity
2-Amino-2-(1-phenylcyclopropyl)acetic acid (also known as Methyl 2-amino-2-(1-phenylcyclopropyl)acetate) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyclopropyl ring and a phenyl group, suggest potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The chemical formula of 2-Amino-2-(1-phenylcyclopropyl)acetic acid is , with a molecular weight of approximately 189.25 g/mol. The compound features an amino group, which is crucial for its biological activity, and the cyclopropyl and phenyl groups contribute to its unique pharmacological properties.
The biological activity of 2-Amino-2-(1-phenylcyclopropyl)acetic acid is believed to involve interactions with various molecular targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, potentially influencing pathways related to inflammation, pain, and neuroprotection.
Biological Activities
Research indicates that 2-Amino-2-(1-phenylcyclopropyl)acetic acid exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress, possibly through modulation of the Nrf2 pathway. This pathway is critical for cellular defense against oxidative damage .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies have suggested that 2-Amino-2-(1-phenylcyclopropyl)acetic acid may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies
Several studies have investigated the pharmacological properties of 2-Amino-2-(1-phenylcyclopropyl)acetic acid:
- Neuroprotection Study : A study examined the effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and increased antioxidant enzyme activity when treated with the compound, supporting its role as a neuroprotective agent.
- Inflammation Model : In an animal model of inflammation, administration of 2-Amino-2-(1-phenylcyclopropyl)acetic acid resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent.
- Antimicrobial Screening : In vitro testing against various bacterial strains demonstrated that the compound exhibited moderate antimicrobial activity, warranting further exploration into its mechanism and efficacy.
Comparative Analysis
To better understand the unique properties of 2-Amino-2-(1-phenylcyclopropyl)acetic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-2-phenylacetic acid | Phenyl group only | Limited neuroprotective effects |
| Methyl 2-amino-3-(1-naphthyl)propanoic acid | Naphthyl group | Strong anti-inflammatory properties |
| 5-Amino-4-bromothiophene-2-carbonitrile | Bromine substituent | Notable anti-tumor effects |
This comparison highlights how variations in structure can significantly impact biological activity and therapeutic potential.
Q & A
Basic Synthesis and Purification
Q: What are the primary synthetic strategies for 2-amino-2-(1-phenylcyclopropyl)acetic acid, and how do reaction conditions influence cyclopropane ring formation? A: The synthesis typically involves cyclopropanation of α,β-unsaturated precursors via [2+1] cycloaddition or transition-metal-catalyzed methods. For example, the use of ethyl diazoacetate with styrene derivatives under palladium catalysis can yield cyclopropane intermediates. Post-functionalization with amino and carboxylic acid groups requires careful pH control to avoid racemization . Environmental factors (e.g., temperature, solvent polarity) significantly impact cyclopropane stability during synthesis; polar aprotic solvents like DMF enhance ring integrity compared to protic solvents . Purification often employs reverse-phase HPLC to separate diastereomers, with mobile-phase gradients optimized for resolution of polar functional groups.
Advanced Structural Characterization
Q: How can researchers resolve conflicting crystallographic and NMR data regarding the conformational flexibility of the cyclopropane ring in this compound? A: X-ray crystallography provides static snapshots of the cyclopropane ring’s planar geometry, but NMR (e.g., - NOESY) reveals dynamic puckering in solution due to ring strain. Advanced methods include variable-temperature NMR to quantify activation energy for ring distortion and DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium geometries. Discrepancies between techniques highlight the need for complementary approaches .
Basic Biological Activity Screening
Q: What in vitro assays are most reliable for initial assessment of this compound’s bioactivity, particularly in peptide mimetics? A: Enzyme-linked assays (e.g., collagenase inhibition) are prioritized due to the compound’s structural similarity to constrained amino acids in bioactive peptides . IC determination using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for collagenase) provides quantitative activity metrics. Competitive binding studies with -labeled peptides further validate target engagement .
Advanced Data Contradictions in Bioactivity
Q: How should researchers address conflicting reports on this compound’s potency across studies, such as variability in IC values? A: Discrepancies may arise from differences in assay conditions (e.g., ionic strength, pH) or impurity profiles (e.g., residual solvents affecting protein binding). Rigorous batch analysis via LC-MS and standardized assay protocols (e.g., fixed buffer systems) are critical. For example, a 0.1 M phosphate buffer at pH 7.4 minimizes non-specific interactions compared to Tris-based buffers .
Computational Modeling for Target Interaction
Q: What computational approaches best predict the binding mode of this compound to enzymes like collagenase? A: Molecular docking (AutoDock Vina) with flexible side-chain sampling identifies key interactions, such as hydrogen bonds between the carboxylic acid group and Gln215 in collagenase. Advanced MD simulations (50 ns, AMBER force field) assess stability of the cyclopropane ring in the binding pocket. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., phenyl vs. fluorophenyl) on binding affinity .
Basic Stability and Storage
Q: What are the optimal storage conditions to prevent degradation of this compound? A: Lyophilized samples stored at -20°C under argon exhibit >95% purity over 12 months. Aqueous solutions (pH 6–8) are stable for 48 hours at 4°C, but acidic conditions (pH < 3) accelerate cyclopropane ring opening. Stabilizers like trehalose (5% w/v) reduce aggregation in solution .
Advanced Structure-Activity Relationship (SAR)
Q: How do substituents on the phenyl ring influence bioactivity, and what synthetic routes enable systematic SAR exploration? A: Electron-withdrawing groups (e.g., -F at the para position) enhance collagenase inhibition by 30% compared to unsubstituted phenyl, as shown in (R)-2-amino-2-(4-fluorophenyl)acetic acid derivatives . Parallel synthesis using Suzuki-Miyaura cross-coupling with halogenated aryl boronic acids allows rapid diversification. Free-Wilson analysis quantifies substituent contributions to activity .
Conformational Analysis in Peptide Design
Q: How does incorporation of this compound into peptides alter secondary structure, and what techniques validate these changes? A: Circular dichroism (CD) spectroscopy shows β-turn stabilization in peptides containing the cyclopropane-constrained residue. Advanced -edited NOESY-HSQC NMR maps inter-residue distances, confirming restricted φ/ψ angles (e.g., φ = -60°, ψ = -30°) .
Advanced Pharmacokinetic Profiling
Q: What methodologies assess the blood-brain barrier (BBB) permeability of this compound for neurological applications? A: In vitro BBB models (e.g., hCMEC/D3 monolayers) measure apparent permeability (P) using LC-MS quantification. Radiolabeled -analogs provide in vivo biodistribution data, while PET imaging with -derivatives tracks real-time brain uptake .
Contradictions in Environmental Impact
Q: How do conflicting studies on the environmental persistence of this compound inform waste management protocols? A: Aerobic biodegradation studies (OECD 301F) show <10% degradation in 28 days, indicating recalcitrance. Advanced LC-QTOF-MS identifies transformation products (e.g., ring-opened dicarboxylic acids), guiding photocatalytic degradation strategies using TiO nanoparticles under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
